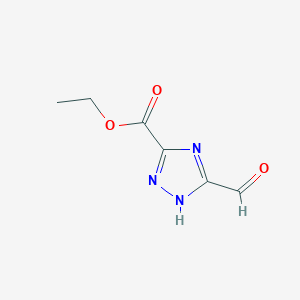

Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

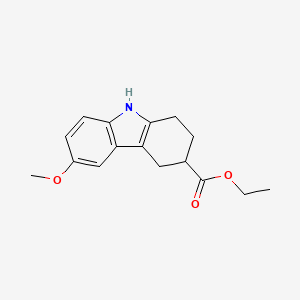

Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 5-formyl group in the compound indicates the presence of a formyl functional group (aldehyde) at the 5th position of the triazole ring, which can be a versatile handle for further chemical transformations.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various synthetic routes. One such method involves the reaction of aryl azides with ethyl 4,4-diethoxy-3-oxobutanoate, which can be further converted into ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates in high overall yields . Another approach is the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate, leading to the formation of 5-substituted ethyl 1,2,4-triazole-3-carboxylates . These methods demonstrate the versatility of the triazole core for functionalization and highlight the importance of the formyl group in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized by various spectroscopic techniques. For instance, the crystal structure of related compounds has been determined by single-crystal X-ray diffraction analysis, revealing the presence of intermolecular interactions such as hydrogen bonding and π-interactions . These interactions are crucial for the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

The formyl group in this compound is reactive and can participate in several condensation reactions. For example, it can react with hydrazine to provide 1-aryl-1,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazin-4-ones in excellent yields . The reactivity of the formyl group makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect the melting point, solubility, and stability of the compound. For instance, the melting point of a related compound, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, was found to be 75-77 °C . Additionally, the compound's reactivity, such as its ability to undergo cycloaddition reactions or serve as a corrosion inhibitor, is also determined by its chemical structure .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate has been a focus in the development of synthetic methods for heterocyclic compounds. A study by Pokhodylo, Shyyka, and Obushak (2018) describes a method for the selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates. These compounds have shown reactivity in several condensation reactions, indicating their potential as versatile intermediates in organic synthesis (Pokhodylo, Shyyka, & Obushak, 2018).

Application in Ring-Chain Tautomerism Studies

In a 2022 study, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, a related compound, was achieved, providing insight into ring-chain tautomerism. This study offers valuable information for understanding the dynamic chemical behavior of such molecules (Pokhodylo & Obushak, 2022).

Heteroaromatic Azido Compounds Preparation

Research dating back to 1980 by Westerlund illustrates the preparation of heteroaromatic compounds, including 1H-1,2,3-triazole derivatives. This work contributes to the broader understanding of synthesizing triazole-fused compounds, which are significant in various chemical applications (Westerlund, 1980).

Application in Dye Synthesis

The work of Takagi et al. (1995) demonstrates the synthesis of 1-formylazulene derivatives, including ethyl 1-formyl-2-hydroxyazulene-3-carboxylate, and studies their application in the synthesis of new azomethine dyes. This highlights the role of such compounds in developing materials with unique optical properties (Takagi et al., 1995).

Biological Applications and Molecular Studies

Ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, a molecule structurally related to this compound, was studied by Horton et al. for its crystal structure and hydrogen bonding properties. Such studies are foundational in understanding molecular interactions critical for biological and pharmaceutical applications (Horton et al., 1997).

properties

IUPAC Name |

ethyl 5-formyl-1H-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-2-12-6(11)5-7-4(3-10)8-9-5/h3H,2H2,1H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZJPXHSPFPEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)

![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)

![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2546419.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)